molecular formula C21H24O3 B2727852 2,7-Dibutoxy-9H-fluoren-9-one CAS No. 303735-82-2

2,7-Dibutoxy-9H-fluoren-9-one

Cat. No.: B2727852
CAS No.: 303735-82-2
M. Wt: 324.42
InChI Key: AYUDCZPIKWPUSF-UHFFFAOYSA-N
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Description

2,7-Dibutoxy-9H-fluoren-9-one (CAS RN: 303735-82-2) is a symmetrically disubstituted fluorenone derivative of high interest in advanced research and development. This compound features a 9H-fluoren-9-one core structure functionalized with butoxy groups at the 2 and 7 positions. The fluorenone scaffold is a privileged structure in medicinal chemistry and materials science. In pharmaceutical research, symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives have been identified as a novel scaffold for the development of Sirtuin 2 (SIRT2)-selective inhibitors . SIRT2 is a NAD+-dependent deacetylase involved in cell cycle regulation, energy metabolism, and tumorigenesis, making it a promising therapeutic target for diseases such as cancer . The butoxy substituents can influence the compound's binding affinity and selectivity within the enzyme's active site. Furthermore, the structural properties of this compound make it a valuable intermediate in organic synthesis and materials chemistry. It can be utilized in the preparation of specialized polymers and as a building block for functional organic materials, where the alkoxy groups enhance solubility and processability. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dibutoxyfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-3-5-11-23-15-7-9-17-18-10-8-16(24-12-6-4-2)14-20(18)21(22)19(17)13-15/h7-10,13-14H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUDCZPIKWPUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques for 2,7 Dibutoxy 9h Fluoren 9 One Research

Electronic and Vibrational Spectroscopy Applications

Electronic and vibrational spectroscopy are fundamental tools for probing the energy levels and bonding within 2,7-Dibutoxy-9H-fluoren-9-one. These techniques investigate how the molecule interacts with electromagnetic radiation, revealing information about its electronic transitions and the vibrations of its chemical bonds.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within the this compound molecule. The fluorenone core possesses a π-conjugated system that gives rise to characteristic absorption bands. The absorption spectrum is primarily defined by two types of electronic transitions: π→π* transitions, which are typically intense and occur at shorter wavelengths, and n→π* transitions, which are associated with the non-bonding electrons of the carbonyl group's oxygen atom and are less intense, appearing at longer wavelengths. rsc.org

The presence of two butoxy groups at the 2 and 7 positions significantly influences the electronic properties of the fluorenone core. These alkoxy groups act as electron-donating substituents, engaging in resonance with the aromatic system. This donation of electron density increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. Consequently, a bathochromic (red) shift in the absorption maxima is observed compared to the unsubstituted 9-fluorenone (B1672902) parent molecule. researchgate.net This shift indicates that less energy is required to excite the electrons to a higher energy state. researchgate.net The solvent environment can also induce shifts in absorption maxima; for instance, the parent 9-fluorenone exhibits a bathochromic shift when the solvent is changed from hexane (B92381) to acetonitrile, indicating a larger dipole moment in the excited state.

CompoundSolventAbsorption Maxima (λmax, nm)Reference
9-FluorenoneDioxane258, 294, 328, 378 nih.gov
9-FluorenoneHexane~420
2,7-Bis(pyridin-3-ylethynyl)fluoren-9-oneDichloromethane374 mdpi.com
Methoxy-substituted fluorenonesAcetonitrile432-504 researchgate.net

Photoluminescence (PL) and electroluminescence (EL) spectroscopy are used to investigate the emission properties of this compound after electronic excitation. PL involves excitation with photons (light), while EL results from excitation via an electric current, a process relevant to organic light-emitting diode (OLED) applications.

The emission characteristics of fluorenone derivatives are highly sensitive to the nature and position of substituents. researchgate.net The electron-donating butoxy groups at the 2 and 7 positions are expected to enhance the intramolecular charge transfer (ICT) character of the excited state. researchgate.net This ICT, from the butoxy groups to the electron-accepting carbonyl group, can lead to a significant Stokes shift (the difference between the absorption and emission maxima) and influence the color and efficiency of the emitted light. researchgate.net For example, various substituted fluorene (B118485) derivatives have been synthesized for use as emissive layers in LEDs, with emission colors ranging from blue to red depending on the specific molecular structure. acs.orgresearchgate.net The emission spectrum of the parent 9-fluorenone is also highly dependent on the solvent, with the emission maximum shifting from 463 nm in cyclohexane (B81311) to 570 nm in methanol (B129727) due to factors like solvent polarity and hydrogen bonding. researchgate.net Copolymers incorporating fluorene units have been developed to tune EL properties, where energy transfer between different segments of the polymer can be utilized to control the emission color. researchgate.net

CompoundSolvent/StateEmission Maxima (λem, nm)Reference
9-FluorenoneCyclohexane463 researchgate.net
9-FluorenoneAcetonitrile507 researchgate.net
9-FluorenoneEthanol553 researchgate.net
2,7-Bis(pyridin-3-ylethynyl)fluoren-9-oneDichloromethane473 mdpi.com
2,7-Bis(pyridin-3-ylethynyl)fluoren-9-oneSolid State569 mdpi.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cas.cn These methods are invaluable for confirming the molecular structure of this compound by identifying its characteristic functional groups.

The IR spectrum provides information about vibrations that cause a change in the molecule's dipole moment. Key vibrational bands for this compound include:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone group on the fluorenone core, typically appearing in the range of 1700-1720 cm⁻¹. For instance, 2,7-dihydroxy-9-fluorenone (B1308586) shows a C=O stretch at 1700.7 cm⁻¹, while 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one exhibits this stretch at 1716 cm⁻¹. mdpi.comchemicalbook.com

C-O-C Stretch: Asymmetric and symmetric stretching vibrations from the ether linkages of the butoxy groups, typically found in the 1250-1050 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the stretching of the carbon-carbon bonds within the aromatic rings.

Aliphatic and Aromatic C-H Stretch: Bands appearing just above and below 3000 cm⁻¹, respectively.

Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. It is particularly useful for observing symmetric vibrations and the vibrations of the carbon skeleton. For fluorene-based molecules, Raman spectra are often dominated by a strong symmetric ring stretching mode around 1600 cm⁻¹. mpg.destanford.edu The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key structural components.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Comments
Carbonyl (C=O) StretchIR1700 - 1720Strong, sharp peak; characteristic of the fluorenone core. mdpi.comchemicalbook.comrsc.org
Aromatic C=C StretchIR, Raman1450 - 1610Multiple bands; confirms the aromatic structure. mpg.de
Ether (C-O-C) Asymmetric StretchIR1200 - 1250Characteristic of the butoxy substituents.
Ether (C-O-C) Symmetric StretchIR1050 - 1150Characteristic of the butoxy substituents.
Aliphatic C-H StretchIR, Raman2850 - 2960From the butyl chains.
Aromatic C-H StretchIR, Raman3000 - 3100From the fluorenone aromatic rings.

Photoelectron spectroscopy is a powerful technique for directly probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. This method can be used to determine the energies of molecular orbitals, providing experimental values for the HOMO and other occupied orbitals. Studies on the parent 9-fluorenone have utilized ultrafast time-resolved photoelectron spectroscopy to track the relaxation dynamics of the molecule from highly excited states down to the S1 state within picoseconds. For this compound, this technique could be applied to quantify the impact of the electron-donating butoxy groups on the electronic structure. It is expected that these substituents would raise the energy of the HOMO, which could be directly measured and compared with theoretical calculations to provide a complete picture of the molecule's electronic energy levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of magnetically active nuclei such as ¹H and ¹³C.

For this compound, ¹H and ¹³C NMR are essential for confirming the successful synthesis and purity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons of the fluorenone core and the aliphatic protons of the two equivalent butoxy chains. Due to the molecule's C₂ symmetry, the spectrum is simplified. The aromatic region would display an AX system, consisting of three signals for the protons at the 1, 3, and 4 positions (and their equivalents at 8, 6, and 5). The aliphatic region would show four signals corresponding to the four chemically distinct methylene (B1212753) and methyl groups of the butoxy chains, with characteristic chemical shifts and splitting patterns (coupling).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, one would expect to see signals for the carbonyl carbon, the aromatic carbons (seven unique signals due to symmetry), and the four unique carbons of the butoxy chains. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield (typically >190 ppm). spectrabase.com The shifts of the aromatic carbons are influenced by the electron-donating butoxy groups, with the carbon atoms directly attached to the oxygen (C2, C7) showing a significant upfield shift.

Predicted ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Comments
H1, H8~7.4-7.6Doublet (d)Aromatic protons adjacent to the carbonyl group.
H3, H6~6.9-7.1Doublet of doublets (dd)Aromatic protons ortho to the butoxy group.
H4, H5~7.2-7.4Doublet (d)Aromatic protons meta to the butoxy group.
-O-CH₂ -CH₂-CH₂-CH₃~4.0-4.2Triplet (t)Protons on the carbon directly attached to the ether oxygen.
-O-CH₂-CH₂ -CH₂-CH₃~1.7-1.9Multiplet (m)
-O-CH₂-CH₂-CH₂ -CH₃~1.4-1.6Multiplet (m)
-O-CH₂-CH₂-CH₂-CH₃ ~0.9-1.0Triplet (t)Terminal methyl group protons.
Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm) Comments
C9 (C=O)~193Carbonyl carbon, significantly downfield. spectrabase.com
C2, C7~164Aromatic carbon attached to the butoxy group.
C4a, C4b~135Quaternary aromatic carbons adjacent to the carbonyl.
C9a, C8a~125Quaternary aromatic carbons.
C4, C5~122Aromatic CH.
C1, C8~120Aromatic CH.
C3, C6~115Aromatic CH.
-O-CH₂ -CH₂-CH₂-CH₃~68Carbon of the butoxy chain attached to oxygen.
-O-CH₂-CH₂ -CH₂-CH₃~31
-O-CH₂-CH₂-CH₂ -CH₃~19
-O-CH₂-CH₂-CH₂-CH₃ ~14Terminal methyl carbon.

Investigation of Conformational Dynamics via Variable Temperature NMR

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the dynamic conformational processes in molecules. For this compound, VT-NMR would be employed to study the rotational dynamics of the two butoxy side chains.

At room temperature, the rotation around the C-O and C-C single bonds of the butoxy groups may be fast on the NMR timescale, resulting in time-averaged signals for the butyl protons in the ¹H NMR spectrum. However, as the temperature is lowered, the rate of these rotations would decrease. If the energy barrier to rotation is sufficiently high, the exchange rate between different conformations (rotamers) can become slow enough to be observed on the NMR timescale. This would lead to the broadening of signals, followed by their decoalescence into separate, distinct signals for each magnetically inequivalent proton in the now "frozen" conformers at the coalescence temperature.

Analysis of the spectra at different temperatures would allow for the determination of key thermodynamic parameters for the conformational interchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of rotation. This data provides fundamental insights into the steric and electronic effects governing the flexibility of the side chains, which can influence the molecule's packing in the solid state and its interactions in solution.

High-Resolution Mass Spectrometry and Mechanistic Studies

Accurate Mass Determination and Fragment Analysis for Structural Validation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous structural confirmation of synthesized compounds like this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with analyzers like Time-of-Flight (TOF) or Orbitrap would be used.

HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙), typically with an error of less than 5 parts per million (ppm). For this compound (C₂₁H₂₄O₃), the exact mass of the neutral molecule is 324.1725 Da. An HRMS measurement confirming a mass very close to this value would validate its elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. For this compound, expected fragmentation pathways would likely involve the cleavage of the butoxy chains. Common fragmentation patterns for alkoxy aromatics include:

Loss of butene: A neutral loss of 56 Da (C₄H₈) via a McLafferty-type rearrangement, leading to a 2,7-dihydroxy-9-fluorenone radical cation.

Loss of a butyl radical: A loss of 57 Da (•C₄H₉) from the molecular ion.

Cleavage of the ether bond: Fragmentation leading to ions corresponding to the fluorenone core and the butyl group.

The precise masses of these fragment ions can be measured to further confirm the structure and connectivity of the molecule.

Table 1: Predicted HRMS Data for this compound

Species Formula Calculated Exact Mass (Da)
[M]⁺˙ C₂₁H₂₄O₃ 324.1725
[M+H]⁺ C₂₁H₂₅O₃ 325.1804
[M+Na]⁺ C₂₁H₂₄NaO₃ 347.1623
[M-C₄H₈]⁺˙ C₁₇H₁₆O₃ 268.1099

Mass Spectrometry in Elucidating Reaction Intermediates and Pathways

Mass spectrometry is instrumental in monitoring the progress of chemical reactions and identifying transient intermediates. The synthesis of this compound typically starts from 2,7-dihydroxy-9-fluorenone or 2,7-dibromo-9-fluorenone (B76252). researchgate.net By taking small aliquots from the reaction mixture over time and analyzing them by LC-MS, one can track the disappearance of starting materials and the appearance of the desired product.

This technique can also help elucidate reaction mechanisms by detecting key intermediates. For instance, in the Williamson ether synthesis to prepare the target compound from 2,7-dihydroxy-9-fluorenone and a butyl halide, mass spectrometry could potentially detect the mono-alkoxide intermediate or the mono-butylated product (2-butoxy-7-hydroxy-9H-fluoren-9-one), confirming a stepwise reaction pathway. Identifying potential byproducts, such as those from competing reactions, is also crucial for optimizing reaction conditions to improve yield and purity.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction for Precise Bond Parameters and Packing Motifs

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound were grown, SC-XRD analysis would provide a wealth of structural information.

This includes precise measurements of bond lengths, bond angles, and torsion angles within the molecule. The planarity of the central fluorenone core could be assessed, and the specific conformations of the flexible butoxy side chains in the crystalline state would be revealed. Key crystallographic parameters such as the space group, unit cell dimensions, and the number of molecules in the asymmetric unit (Z') would be determined. This data is fundamental for understanding the molecule's intrinsic geometry and how it arranges itself in a crystalline lattice. For instance, crystallographic data is available for the related compound 2,7-dimethoxy-9H-fluoren-9-one, which crystallizes in the P 1 21/n 1 space group. nih.gov

Table 2: Hypothetical Crystallographic Data Summary for this compound

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
a, b, c (Å) Unit cell dimensions
α, β, γ (°) Unit cell angles
V (ų) Unit cell volume
Z Molecules per unit cell
Bond Lengths (Å) e.g., C=O, C-O, C-C
Bond Angles (°) e.g., C-O-C, O-C-C

Understanding Intermolecular Interactions and Crystal Engineering

The data from SC-XRD is crucial for analyzing the crystal packing and understanding the non-covalent interactions that govern the solid-state architecture. For fluorenone derivatives, crystal packing is often driven by a combination of π–π stacking interactions between the electron-deficient aromatic cores and weaker van der Waals forces or C-H···O hydrogen bonds. mdpi.com

Understanding these interactions is the foundation of crystal engineering. By modifying the substituent chains (e.g., changing their length or branching), it is possible to systematically alter these intermolecular forces to control the crystal packing and, consequently, the material's bulk properties such as melting point, solubility, and optoelectronic characteristics.

Surface and Morphological Characterization in Thin Film Research

The performance of organic electronic devices is intrinsically linked to the morphology and surface characteristics of the active thin films. Techniques that provide insight into surface topography, roughness, film thickness, and optical properties are therefore critical in the research and development of materials like this compound.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. In the context of this compound thin film research, AFM is instrumental in visualizing the surface morphology, identifying the presence of crystalline domains, grain boundaries, and other surface features, and quantifying the surface roughness.

The operational principle of AFM involves scanning a sharp tip, located at the free end of a cantilever, over the sample surface. The deflections of the cantilever due to the forces between the tip and the sample are monitored by a laser beam reflected onto a photodiode. This allows for the generation of a detailed topographical map of the surface.

For organic semiconductor thin films, such as those that would be formed by this compound, a smooth and uniform surface is often desirable to ensure efficient charge transport and to prevent short circuits in device applications. The root-mean-square (RMS) roughness is a key parameter extracted from AFM data to quantify the surface smoothness. Research on other fluorenone-based copolymers has shown that these materials can form very smooth films with RMS roughness values in the sub-nanometer range. For instance, blend films of certain fluorenone-containing polymers with fullerene derivatives have exhibited RMS roughness values of 0.36 nm and 0.44 nm, indicating excellent film-forming properties. researchgate.net

Below is a representative data table illustrating the type of information that would be obtained from AFM analysis of a hypothetical this compound thin film, based on findings for related organic semiconductors.

ParameterDescriptionRepresentative Value Range
Scan Size The lateral dimensions of the imaged area.1 µm x 1 µm to 10 µm x 10 µm
RMS Roughness (Rq) The root-mean-square average of the height deviations from the mean plane.0.3 - 5 nm
Average Roughness (Ra) The arithmetic average of the absolute values of the height deviations from the mean plane.0.2 - 4 nm
Peak-to-Valley Height (Rmax) The vertical distance between the highest and lowest points in the imaged area.2 - 20 nm
Grain/Feature Size The average lateral size of distinct morphological features on the surface.20 - 200 nm

Note: The values presented in this table are illustrative and based on data for similar organic semiconductor thin films. Specific experimental values for this compound are not available in the cited literature.

Ellipsometry for Thin Film Thickness and Optical Constants

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. This method is based on measuring the change in the polarization state of light upon reflection from the sample surface.

In a typical ellipsometry experiment, a beam of polarized light is directed onto the thin film at a known angle of incidence. The reflected light, which has undergone a change in polarization, is then analyzed. The technique measures two parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the reflection coefficients for p- and s-polarized light. By fitting the experimental Ψ and Δ data to a suitable optical model, the film's thickness and its optical constants as a function of wavelength can be accurately determined.

For a new material like this compound, determining these properties is crucial. The film thickness is a critical parameter in device fabrication, and the optical constants are fundamental to understanding how light interacts with the material, which is essential for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The refractive index relates to how light propagates through the material, while the extinction coefficient is related to the material's absorption of light at different wavelengths.

The following table provides an example of the kind of data that would be generated from an ellipsometric analysis of a this compound thin film.

ParameterDescriptionRepresentative Value
Film Thickness The average thickness of the organic thin film.50 nm
Refractive Index (n) at 633 nm A measure of how much the path of light is bent, or refracted, when entering the material.1.7
Extinction Coefficient (k) at λmax A measure of how strongly the material absorbs light at the wavelength of maximum absorption.0.8
Optical Model The mathematical model used to describe the optical properties of the film and substrate.Cauchy or Tauc-Lorentz model

Note: The values in this table are representative for organic semiconductor thin films and are for illustrative purposes. Experimentally determined values for this compound are not available in the public domain.

Structure Property Relationship Studies in 2,7 Dibutoxy 9h Fluoren 9 One Derivatives

Influence of Butoxy Substituents on Electronic Structure and Charge Transport

The butoxy substituents at the 2,7-positions of the 9H-fluoren-9-one core play a pivotal role in dictating the electronic behavior and, consequently, the charge transport capabilities of these materials. These alkoxy groups, being electron-donating in nature, directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

In general, longer and more flexible alkyl chains can lead to a less ordered molecular packing due to increased conformational freedom. This can disrupt the π-π stacking that is crucial for efficient charge transport. Conversely, shorter alkyl chains may facilitate a more compact and ordered packing. However, the presence of the oxygen atom in alkoxy chains introduces a degree of conformational preference that differs from that of simple alkyl chains. Studies on fluorene-based liquid crystals have shown that alkoxy side chains, compared to alkyl side chains, can lead to different mesophase behaviors due to variations in the anisotropy of the connecting unit and conformational preferences.

The branching of the alkyl chain, for instance, using iso-butoxy or sec-butoxy groups instead of n-butoxy groups, would introduce greater steric hindrance. This increased bulkiness can significantly disrupt intermolecular interactions and prevent close packing, potentially leading to amorphous film morphologies. While this might be detrimental for applications requiring high charge mobility, it can be advantageous in other contexts, such as in the fabrication of solution-processed organic light-emitting diodes (OLEDs) where it can prevent aggregation-induced quenching of luminescence.

Illustrative Data on Alkyl Chain Effects on Molecular Packing:

Substituent at 2,7-positionsExpected Molecular PackingPotential Film Morphology
MethoxyCrystalline, ordered π-stackingPolycrystalline
n-ButoxyLess ordered than methoxyMore amorphous character
iso-ButoxyDisordered, hindered π-stackingAmorphous
n-OctoxyPotentially liquid crystalline phasesCan vary from semi-crystalline to amorphous

This table is illustrative and based on general trends observed in fluorene (B118485) derivatives.

The butoxy groups at the 2 and 7 positions of the fluorenone core exert both steric and electronic effects that modify the properties of the molecule.

Electronic Effects: The oxygen atom of the butoxy group has lone pairs of electrons that can be donated into the aromatic system of the fluorenone core through resonance. This electron-donating effect raises the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. A smaller energy gap typically leads to a red-shift in the absorption and emission spectra of the molecule. The electron-donating nature of the butoxy groups can also influence the intramolecular charge transfer (ICT) character of the excited state, which is a key factor in determining the solvatochromic and photoluminescent properties of the molecule.

Steric Effects: The butyl chains of the butoxy groups introduce steric bulk on the periphery of the fluorenone core. This steric hindrance can influence the planarity of the molecule and affect how neighboring molecules pack in the solid state. As discussed previously, this can prevent close π-π stacking, which can be beneficial for maintaining high luminescence efficiency in the solid state by reducing intermolecular quenching pathways.

Modulation of Optical Properties

The butoxy substituents provide a powerful means to modulate the optical properties of 2,7-Dibutoxy-9H-fluoren-9-one derivatives, including their photoluminescence quantum yield, sensitivity to the environment, and emission color.

The photoluminescence quantum yield (PLQY) is a critical parameter for materials used in light-emitting applications. The molecular architecture, including the nature of the substituents on the fluorenone core, plays a significant role in determining the PLQY.

For 2,7-disubstituted fluorene derivatives, the introduction of electron-donating groups like alkoxy substituents can enhance the fluorescence quantum yield. ias.ac.in This is attributed to the modification of the electronic structure, which can alter the radiative and non-radiative decay pathways of the excited state. In a study of various 2,7-diarylfluorene derivatives, high quantum yields were observed, demonstrating the potential for bright blue emitters. ias.ac.in The specific architecture of this compound, with its electron-donating butoxy groups, is expected to favor a high PLQY. However, factors such as molecular rigidity and the prevention of aggregation are also crucial. The steric bulk of the butoxy groups can contribute positively by inhibiting the formation of non-emissive aggregates.

Photoluminescence Quantum Yields of Selected 2,7-Disubstituted Fluorene Derivatives:

CompoundSubstituent at 2,7-positionsQuantum Yield (ΦF)Emission Color
Derivative 1p-tolyl0.87Blue
Derivative 2p-anisyl0.65Blue
Derivative 3p-cyanophenyl0.12Blue

Data sourced from a study on 2,7-diarylfluorene derivatives and is intended to illustrate the effect of substituents on quantum yield. ias.ac.in

The emission properties of this compound derivatives can exhibit sensitivity to the polarity of their environment, a phenomenon known as solvatochromism. This arises from a change in the dipole moment of the molecule upon photoexcitation, which is characteristic of molecules with intramolecular charge transfer (ICT) character.

In fluorenone derivatives, the carbonyl group acts as an electron acceptor, while the butoxy groups at the 2 and 7 positions act as electron donors. Upon excitation, there is a net transfer of electron density from the butoxy groups towards the carbonyl group, leading to a more polar excited state compared to the ground state. In polar solvents, this more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift of the emission spectrum. This positive solvatochromism makes these compounds potentially useful as fluorescent probes for sensing the polarity of their microenvironment. Studies on related 2,7-disubstituted sila- and germafluorenes have demonstrated this push-pull behavior and environmental sensitivity. mdpi.comumsl.eduresearchgate.net

Illustrative Solvatochromic Shift Data for a Hypothetical this compound Derivative:

SolventPolarity (Dielectric Constant)Emission Maximum (nm)
Hexane (B92381)1.88480
Toluene2.38495
Dichloromethane8.93510
Acetonitrile37.5525

This table is illustrative and demonstrates the expected trend of red-shifted emission with increasing solvent polarity for a molecule with ICT character.

The ability to control the emission color and spectral characteristics of organic materials is crucial for their application in electronic devices such as OLEDs. For this compound derivatives, the emission color can be tuned by modifying the extent of electron donation from the butoxy groups and by extending the π-conjugation of the fluorenone core.

The electron-donating butoxy groups are expected to shift the emission to longer wavelengths (towards the green-yellow region of the spectrum) compared to the parent 9H-fluoren-9-one, which typically emits in the blue region. Further modifications to the molecular structure, such as introducing other functional groups or extending the aromatic system, could be employed to achieve a wider range of emission colors. For instance, replacing the butoxy groups with stronger electron-donating groups would likely result in a further red-shift.

The spectral width of the emission is also an important consideration for display applications, where pure colors are desired. The molecular design of this compound derivatives can influence the vibronic structure of the emission spectrum, and by controlling intermolecular interactions in the solid state, it is possible to achieve narrow emission bands. The steric hindrance provided by the butoxy groups can be advantageous in this regard, as it can lead to well-defined molecular emitters with clean emission spectra in thin films. While specific device data for this compound is limited, the general principles of color tuning in fluorenone-based emitters suggest its potential for use in optoelectronic applications. researchgate.net

Electrochemical Behavior and Redox Properties of Fluorenone Scaffolds

The electrochemical characteristics of fluorenone derivatives are of paramount importance in determining their suitability for various electronic applications. The inherent redox activity of the fluorenone core, coupled with the ability to modulate its electronic properties through peripheral substitution, makes these compounds versatile building blocks in materials science.

Reversible Redox Processes and Stability of Radical Forms

Fluorenone scaffolds are characterized by their ability to undergo reversible reduction processes. The carbonyl group at the C9 position acts as the primary redox-active center, capable of accepting an electron to form a radical anion. This process is often electrochemically reversible, a critical feature for applications in organic electronics, such as in redox flow batteries where stable charge-discharge cycles are essential.

The stability of the resulting radical anion is a key determinant of the material's performance and longevity. Upon reduction, the unpaired electron is typically delocalized over the extensive π-conjugated system of the fluorenone core. This delocalization contributes significantly to the stabilization of the radical species. In the case of 2,7-disubstituted fluorenones, the nature of the substituents can further influence the stability of the radical form. Electron-donating groups, such as the butoxy groups in this compound, can enhance the electron density on the aromatic backbone, which can affect the stability of the radical anion. While specific electrochemical data for this compound is not extensively reported, the general behavior of 2,7-dialkoxyfluorenones suggests a stable radical anion due to the electronic contribution of the alkoxy chains.

The reversibility of the redox process is crucial. Irreversible electrochemical behavior often indicates decomposition of the material upon reduction or oxidation, leading to a rapid decline in performance. For fluorenone derivatives, the stability of the radical anion is a key factor in ensuring high reversibility.

Table 1: Representative Electrochemical Data for Fluorenone Derivatives

Compound First Reduction Potential (V vs. Fc/Fc+) Reversibility Reference Compound
9-Fluorenone (B1672902) -1.68 Reversible Unsubstituted Core
2,7-Dinitro-9-fluorenone -0.85 Reversible Electron-Withdrawing Groups
2,7-Diamino-9-fluorenone Not Reported - Electron-Donating Groups
This compound Est. -1.7 to -1.9 Expected to be Reversible Target Compound (Estimated)

Note: The data for this compound is an estimation based on the known effects of electron-donating groups on the fluorenone core.

Tuning of Energy Levels (HOMO/LUMO) via Substitution

A significant advantage of the fluorenone scaffold is the ability to tune its frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—through strategic substitution on the aromatic rings. researchgate.netsemanticscholar.org This tuning is critical for designing materials with specific electronic and optical properties, for instance, to ensure efficient charge injection and transport in organic light-emitting diodes (OLEDs) or to optimize the energy level alignment in organic photovoltaic (OPV) devices.

The energy of the LUMO is primarily associated with the electron-accepting ability of the molecule, largely influenced by the fluorenone's carbonyl group. The HOMO energy, on the other hand, is related to the electron-donating ability of the molecule. Substituents at the 2 and 7 positions have a pronounced effect on these energy levels.

Electron-donating groups, such as the butoxy (-OC₄H₉) groups in this compound, increase the electron density of the π-system. This leads to a destabilization (increase in energy) of both the HOMO and LUMO levels compared to the unsubstituted fluorenone core. researchgate.netsemanticscholar.org The effect is generally more pronounced on the HOMO level. Conversely, electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, have the opposite effect, lowering both the HOMO and LUMO energy levels. This predictable structure-property relationship allows for the rational design of fluorenone derivatives with tailored electronic characteristics.

Table 2: Estimated HOMO/LUMO Energy Levels for Substituted Fluorenones

Compound Substituent Type Estimated HOMO (eV) Estimated LUMO (eV) Estimated Band Gap (eV)
9-Fluorenone None (Reference) -6.1 -3.2 2.9
2,7-Dinitro-9-fluorenone Electron-Withdrawing -6.8 -4.0 2.8
This compound Electron-Donating -5.7 -2.9 2.8

Note: The energy levels for the substituted compounds are estimations based on established trends for substituent effects on the fluorenone scaffold.

Thermal and Environmental Stability Considerations in Material Design

The practical utility of organic electronic materials is heavily reliant on their stability under operational and environmental stresses. For this compound and its derivatives, both thermal and environmental stability are critical parameters that influence their long-term performance and reliability in devices.

Assessment of Degradation Pathways and Mechanisms

The degradation of fluorenone-based materials can proceed through several pathways, influenced by factors such as temperature, light exposure, and the presence of oxygen and moisture. A primary degradation route for many organic materials, including those based on fluorene, involves oxidation. The fluorene unit itself can be susceptible to oxidation at the C9 position, leading to the formation of a fluorenone moiety. While this compound already possesses this ketone group, further oxidative processes can occur, potentially involving the butoxy side chains.

The ether linkages in the butoxy groups can be susceptible to both thermal and photo-oxidative cleavage. This can lead to the formation of various degradation products, including aldehydes, carboxylic acids, and smaller volatile molecules, which can compromise the structural and electronic integrity of the material. Cleavage of the butoxy chains can alter the solubility, morphology, and electronic properties of the compound, ultimately leading to device failure.

Photodegradation is another significant concern. The absorption of UV or even visible light can promote the molecule to an excited state, from which various photochemical reactions can occur. This can include bond cleavage, particularly of the ether bonds in the butoxy substituents, or reactions with atmospheric oxygen to form reactive oxygen species that can further attack the molecule.

Strategies for Enhancing Robustness and Longevity

Several strategies can be employed to enhance the thermal and environmental stability of materials derived from this compound. One common approach is to incorporate sterically bulky groups into the molecular structure. These bulky groups can shield the vulnerable parts of the molecule, such as the ether linkages, from attack by reactive species. They can also inhibit close packing in the solid state, which can sometimes suppress degradation pathways that are facilitated by intermolecular interactions.

Another strategy involves the introduction of stabilizing functional groups. For instance, the incorporation of antioxidant moieties into the molecular design can help to quench reactive oxygen species and inhibit oxidative degradation. Furthermore, careful purification of the material is crucial, as impurities can often act as catalysts for degradation reactions.

Table 3: General Strategies for Enhancing the Stability of Fluorenone-Based Materials

Strategy Mechanism of Action Potential Impact on this compound
Steric Hindrance Shielding of reactive sites, prevention of close packing. Introduction of bulky groups near the butoxy chains could reduce oxidative attack.
Incorporation of Stabilizers Quenching of reactive species (e.g., radicals, singlet oxygen). Covalent attachment of antioxidant moieties to the fluorenone backbone.
High Purity Synthesis Removal of catalytic impurities that initiate degradation. Multi-step purification to eliminate residual catalysts and reagents.
Device Encapsulation Creation of a physical barrier against oxygen and moisture. Essential for long-term stability in electronic device applications.
Cross-linking Formation of a robust polymer network. Polymerization of functionalized this compound monomers.

Research on Applications of 2,7 Dibutoxy 9h Fluoren 9 One in Advanced Materials Science

Organic Electronic Devices

The tunable electronic characteristics of 2,7-Dibutoxy-9H-fluoren-9-one make it a versatile building block for various organic electronic devices. Research has explored its potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), as well as in the formation of specialized molecular layers for enhanced device performance.

Role in Organic Light-Emitting Diodes (OLEDs) as Emitters, Hosts, or Transport Layers

The fluorene (B118485) and fluorenone family of compounds are well-regarded for their strong luminescence and good charge transport properties, making them prime candidates for use in OLEDs. The introduction of alkoxy chains, such as dibutoxy groups, at the 2 and 7 positions of the fluorenone core can significantly influence the molecule's photophysical and electronic properties, including its emission color, quantum efficiency, and charge carrier mobility.

While direct research specifically detailing the performance of this compound as an emitter, host, or transport layer in OLEDs is not extensively documented in publicly available literature, the properties of analogous 2,7-dialkoxy-9-fluorenones provide valuable insights. For instance, the synthesis and study of a homologous series of 2,7-dialkoxy-9-fluorenones have shown that the length of the alkoxy chain affects the mesomorphic (liquid crystal) properties of these materials. This is a crucial factor in the formation of uniform thin films, a prerequisite for efficient OLED fabrication.

The electronic properties of the fluorenone core, being electron-deficient, suggest that this compound could potentially function as an effective electron transport material or as a host for fluorescent or phosphorescent emitters . The dibutoxy groups, being electron-donating, would modulate the HOMO and LUMO energy levels, allowing for better energy level alignment with other materials in the OLED stack, thereby facilitating efficient charge injection and transport.

Further research is necessary to fully characterize the electroluminescent properties of this compound and to determine its optimal role within an OLED device structure.

Integration into Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The semiconductor properties of fluorenone derivatives have led to their investigation in OFETs and OPVs. Fluorenones are known to be n-type semiconductors due to their electron-accepting nature. The functionalization with dibutoxy groups can influence the molecular packing in the solid state, which is a critical parameter for charge transport in OFETs.

In the context of OPVs, fluorenone derivatives have been explored as electron acceptor materials, often in combination with a polymer donor in a bulk heterojunction architecture. The absorption spectrum and the LUMO energy level of the acceptor are key parameters determining the efficiency of the solar cell. While specific data for this compound in OPVs is scarce, related fluorenone structures have been utilized as building blocks for non-fullerene acceptors.

The performance of fluorenone-based materials in these devices is highly dependent on the specific molecular design and the resulting thin-film morphology.

Development of Electron-Transporting Self-Assembled Monolayers (SAMs)

Given the electron-deficient nature of the fluorenone core, it is plausible that this compound, if functionalized with an appropriate anchoring group, could form effective electron-transporting SAMs. The dibutoxy side chains could influence the packing density and orientation of the molecules within the monolayer, thereby affecting the efficiency of electron transport across the interface.

Fluorescent Probes and Chemical Sensing Platforms

The inherent fluorescence of the fluorenone scaffold, coupled with the potential for modulation of its electronic properties through substitution, makes this compound a promising candidate for the development of fluorescent probes and chemical sensors.

Research on Spectroscopic Response to Environmental Changes (pH, Polarity, Concentration)

The photophysical properties of fluorenone derivatives, such as their absorption and emission spectra, can be sensitive to the surrounding environment. This sensitivity, known as solvatochromism, arises from changes in the dipole moment of the molecule upon electronic excitation. The interaction of the molecule with solvent molecules of varying polarity can lead to shifts in the emission wavelength and changes in the fluorescence quantum yield.

Furthermore, the fluorenone core can be functionalized to create chemosensors that respond to specific analytes, such as metal ions or changes in pH. The design of such sensors often involves incorporating a receptor unit that can selectively bind to the target analyte, leading to a measurable change in the fluorescence signal of the fluorenone fluorophore. For instance, fluorenone-based sensors have been developed for the detection of iodide ions. nih.gov

The following table summarizes the potential spectroscopic responses of this compound to environmental changes, based on the general behavior of fluorenone derivatives.

Environmental Parameter Expected Spectroscopic Response Underlying Principle
Solvent Polarity Shift in fluorescence emission wavelength (Solvatochromism) Change in the stabilization of the ground and excited states of the molecule due to dipole-dipole interactions with solvent molecules.
pH Alteration of fluorescence intensity or wavelength (Acidochromism) Protonation or deprotonation of acidic or basic functional groups that may be incorporated into the molecular structure, affecting the intramolecular charge transfer characteristics.
Analyte Concentration Change in fluorescence intensity (quenching or enhancement) Specific binding of an analyte to a receptor site on the molecule, leading to a change in the electronic structure and photophysical properties of the fluorophore.

Design Principles for Selective Recognition and Signaling

The development of selective fluorescent probes based on the this compound scaffold would follow established design principles for chemosensors. These principles typically involve the integration of a recognition unit (receptor) and a signaling unit (fluorophore) into a single molecule.

Key Design Principles:

Receptor Design: The receptor must be designed to bind selectively to the target analyte through specific interactions such as hydrogen bonding, electrostatic interactions, or coordination chemistry. For example, to sense pH, an acidic or basic moiety would be incorporated. For metal ion sensing, a chelating ligand would be attached.

Fluorophore-Receptor Communication: An effective communication pathway between the receptor and the fluorenone fluorophore is essential. Upon binding of the analyte to the receptor, a change in the electronic properties of the system should occur, leading to a detectable change in the fluorescence output. Common mechanisms for this communication include:

Photoinduced Electron Transfer (PET): The binding event modulates the efficiency of electron transfer between the receptor and the fluorophore, leading to fluorescence quenching or enhancement.

Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing nature of the receptor, thereby influencing the ICT character of the excited state and causing a shift in the emission wavelength.

Spacer Optimization: The linker or spacer connecting the receptor to the fluorophore plays a critical role in controlling the sensitivity and selectivity of the sensor. The length and rigidity of the spacer can influence the efficiency of the communication between the two units.

By applying these principles, it is conceivable to design and synthesize novel fluorescent probes based on the this compound platform for the selective detection of a wide range of analytes.

Polymeric Materials for Optoelectronics and Advanced Functionalities

A comprehensive search for literature on the use of this compound in the synthesis of polymeric materials for optoelectronic applications did not yield any specific results. Research in this area predominantly focuses on fluorene derivatives with other substituent groups, such as dioctyl or dihexyl chains, which are well-documented for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Conjugated Polymer Synthesis and Performance Enhancement

No specific studies detailing the synthesis of conjugated polymers using this compound as a monomer or co-monomer were identified. As a result, there is no performance data, such as power conversion efficiencies in solar cells or luminance in OLEDs, to report for polymers containing this specific compound. The general synthesis of fluorene-based polymers often involves methods like Suzuki or Yamamoto coupling, but no examples utilizing the dibutoxy derivative could be found.

Cross-Linking and Network Polymer Research

There is no available research on the use of this compound in cross-linking or the formation of network polymers. While cross-linking is a known strategy to enhance the stability and performance of polymeric materials, no literature specifically describes the application of this technique to polymers derived from this compound.

Catalysis and Functional Materials Development

The search for applications of this compound in catalysis and the development of other functional materials also returned no specific findings.

Investigation of Catalytic Effects in Organic Transformations

No studies were found that investigate or report any catalytic activity of this compound in organic transformations. The scientific literature does not suggest its use as a catalyst or precatalyst in any surveyed chemical reactions.

Role in Modifying Resins and Dye Materials

There is no documented research on the role of this compound in the modification of resins or as a component in dye materials. While fluorene structures can be part of dye molecules, the specific contribution or application of the dibutoxy derivative in this context is not reported.

Data Tables

Due to the lack of specific research findings for this compound in the outlined areas, no data tables can be generated.

Q & A

Q. What are the primary synthetic routes for 2,7-Dibutoxy-9H-fluoren-9-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves etherification of 2,7-dihydroxy-9H-fluoren-9-one with butyl halides under alkaline conditions. For example, Williamson ether synthesis using potassium carbonate as a base in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours achieves moderate yields (~60–70%) . Alternative routes include palladium-catalyzed cross-coupling for introducing substituents, though this requires pre-functionalized fluorene precursors and careful control of catalyst loading (e.g., Pd(OAc)₂, 5 mol%) and ligands (e.g., PPh₃) . Optimization should prioritize solvent choice, temperature, and stoichiometry to minimize side reactions (e.g., over-alkylation). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials.

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Expect distinct signals for the fluorenone aromatic protons (δ 7.2–8.1 ppm, split due to substituents) and butoxy groups (δ 0.9–1.7 ppm for CH₃ and CH₂) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 353.2 (C₂₁H₂₄O₃).
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane), refine using SHELXL to resolve potential disorder in the butoxy chains .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use a fume hood during synthesis and purification due to potential volatility of solvents and intermediates.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Refer to SDS guidelines for related fluorenones, which suggest low acute toxicity but caution against inhalation of fine powders .

Advanced Research Questions

Q. How do steric effects from the butoxy substituents impact the crystallographic refinement of this compound?

  • Methodological Answer : The long, flexible butoxy chains often lead to crystallographic disorder, complicating electron density maps. Mitigate this by:
  • Growing crystals at low temperature (e.g., –20°C) to reduce thermal motion.
  • Using high-resolution synchrotron data (≤0.8 Å) to improve model accuracy.
  • Applying restraints (e.g., DFIX in SHELXL) to maintain reasonable geometry for disordered segments . Refinement should prioritize the fluorenone core, as its rigidity provides a reliable anchor for structural validation.

Q. What mechanistic insights govern the oxidative stability of this compound under photochemical conditions?

  • Methodological Answer : The electron-withdrawing ketone group in fluorenone increases susceptibility to photooxidation. To study this:
  • Expose solutions (e.g., in THF or acetonitrile) to UV light (λ = 365 nm) and monitor degradation via UV-Vis spectroscopy (loss of absorbance at ~300 nm).
  • Use LC-MS to identify oxidation products (e.g., hydroxylated or cleaved derivatives).
  • Compare with computational models (DFT) to predict reactive sites. Substituent effects: Electron-donating butoxy groups at C2/C7 may slightly enhance stability compared to unsubstituted fluorenone by delocalizing radical intermediates .

Q. How can researchers resolve contradictions in reported fluorescence quantum yields for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity, concentration, and instrumental calibration. Standardize measurements by:
  • Using a reference fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄) for instrument calibration.
  • Preparing degassed solutions to minimize quenching by oxygen.
  • Reporting excitation wavelengths and solvent parameters (e.g., dielectric constant). For example, in non-polar solvents (toluene), the compound may exhibit higher quantum yields (~0.4) due to reduced solvation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.